molecular formula C9H8N2O2 B13021750 1-(5-hydroxy-1H-indazol-3-yl)ethan-1-one

1-(5-hydroxy-1H-indazol-3-yl)ethan-1-one

Cat. No.: B13021750
M. Wt: 176.17 g/mol
InChI Key: ZRPVYRGRWVAINY-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-1H-indazol-3-yl)ethan-1-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-1H-indazol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl2).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 1-(5-hydroxy-1H-indazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(5-Hydroxy-1H-indazol-3-yl)ethan-1-one is unique due to its hydroxyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-(5-hydroxy-1H-indazol-3-yl)ethanone

InChI

InChI=1S/C9H8N2O2/c1-5(12)9-7-4-6(13)2-3-8(7)10-11-9/h2-4,13H,1H3,(H,10,11)

InChI Key

ZRPVYRGRWVAINY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNC2=C1C=C(C=C2)O

Origin of Product

United States

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